Carpronium chloride

概要

説明

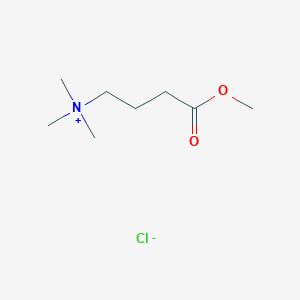

カルプロニウム塩化物は、分子式C8H18ClNO2 、モル質量195.69 g/mol の化学化合物です 。 血管拡張作用により、主に毛髪成長剤として使用されます 。 この化合物は、脱毛症や乾性糠疹などの治療によく用いられます .

2. 製法

合成経路と反応条件: カルプロニウム塩化物は、4-メトキシ-4-オキソブチルクロリド とトリメチルアミン の反応によって合成できます 。 この反応は通常、目的の生成物の生成を確実に保証するために、制御された温度条件下で有機溶媒中で起こります。

工業生産方法: 工業環境では、カルプロニウム塩化物の生産には、収率と純度を最大限に高めるために最適な条件下で反応物が結合される大規模な化学反応器が関与します。 このプロセスには、反応、精製、結晶化 などの工程が含まれ、最終製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Carpronium chloride can be synthesized through the reaction of 4-methoxy-4-oxobutyl chloride with trimethylamine . The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as reaction, purification, and crystallization to obtain the final product .

化学反応の分析

反応の種類: カルプロニウム塩化物は、次のようなさまざまな化学反応を起こします。

置換反応: 塩化物イオンの存在により、求核置換反応に参加できます。

一般的な試薬と条件:

求核剤: 水酸化物イオンやアミンなどの求核剤は、置換反応でよく使用されます。

酸または塩基: エステル基を分解するために加水分解反応で使用されます.

主な生成物:

置換反応: 主な生成物には、置換されたアミンまたはアルコールが含まれます。

加水分解: カルプロニウム塩化物の加水分解により、4-メトキシ-4-オキソブタン酸 とトリメチルアミン が生成されます.

4. 科学研究における用途

カルプロニウム塩化物は、科学研究において幅広い用途があります。

化学: さまざまな有機合成反応で試薬として使用されます。

生物学: 研究により、毛包への血流を促進することにより、毛髪の成長を促進する効果が示されています.

科学的研究の応用

Hair Growth Stimulation

Carpronium chloride is widely recognized for its role as a hair growth reagent . It has been shown to improve conditions like:

- Alopecia Areata

- Androgenetic Alopecia

- Diffuse Alopecia

Clinical studies indicate that topical application of this compound can promote hair growth by enhancing blood flow to hair follicles, thereby providing essential nutrients and oxygen .

Treatment of Skin Conditions

Beyond hair loss, this compound is also effective in treating:

- Seborrhea Sicca : A condition characterized by dry scalp and skin.

- Vitiligo Vulgaris : A skin disorder that causes patches of skin to lose pigment.

The compound's vasodilatory properties facilitate improved microcirculation in the skin, which can aid in the recovery of these conditions .

Pharmacological Effects

Research has demonstrated several pharmacological effects of this compound:

- Vasodilation : In vivo studies have shown that this compound induces arteriolar vasodilation without significantly affecting systemic blood pressure. This effect was observed during experiments involving intravital videomicroscopy on rat mesenteric arterioles .

- Cholinergic Activity : Due to its structural similarity to acetylcholine, this compound exhibits cholinergic properties, which can lead to increased secretion of sweat and saliva when ingested inappropriately .

Case Study on Microvascular Blood Flow

A study published in the Journal of Pharmaceutical Society of Japan explored the effects of this compound on microvascular blood flow. The researchers applied the compound topically and observed significant vasodilation in arterioles, leading to increased blood flow without altering systemic blood pressure. This study underscores the potential for this compound in enhancing local blood circulation, which is beneficial for both hair growth and skin health .

Case Report on Cholinergic Crisis

A notable case report described an incident where an elderly patient experienced a cholinergic crisis after ingesting a topical solution containing this compound. The patient exhibited symptoms typical of cholinergic toxicity, including hypotension and altered consciousness. This case highlights the importance of cautious use and awareness regarding the ingestion of topical medications containing this compound .

Data Table: Summary of Applications

| Application | Condition Treated | Mechanism of Action |

|---|---|---|

| Hair Growth Stimulation | Alopecia Areata | Vasodilation enhancing follicular blood flow |

| Skin Condition Treatment | Seborrhea Sicca | Improved microcirculation |

| Cholinergic Activity | Toxicity Risk | Acetylcholine-like effects |

作用機序

カルプロニウム塩化物は、主に血管拡張作用 によって効果を発揮します。 これは、微小循環の血管平滑筋を拡張することにより、血流を増加させます 。 この化合物は、血管拡張作用において重要な役割を果たすムスカリン性アセチルコリン受容体の作動薬 として機能します .

6. 類似の化合物との比較

カルプロニウム塩化物は、コリン作動性薬および血管拡張薬 としての二重作用によりユニークです。 類似の化合物には、次のようなものがあります。

ミノキシジル: 別の毛髪成長促進剤ですが、主にカリウムチャネルオープナーとして作用します。

フィナステリド: 脱毛症の治療に使用されますが、テストステロンからジヒドロテストステロンへの変換を阻害することで作用します。

カルプロニウム塩化物は、ムスカリン性アセチルコリン受容体と関連する特定の作用機序と、その二重機能性によって際立っています .

類似化合物との比較

Carpronium chloride is unique due to its dual action as a cholinergic agent and vasodilator . Similar compounds include:

Minoxidil: Another hair growth stimulant, but it primarily acts as a potassium channel opener.

Finasteride: Used for hair loss treatment, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.

Dutasteride: Similar to finasteride, it inhibits the conversion of testosterone to dihydrotestosterone.

This compound stands out due to its specific mechanism of action involving muscarinic acetylcholine receptors and its dual functionality .

生物活性

Carpronium chloride, a small molecule drug with the chemical formula CHClNO, is primarily recognized for its vasodilatory properties and its application as a hair growth stimulant . It is particularly used in treating conditions like alopecia and seborrhea. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant case studies.

This compound exhibits a dual mechanism of action:

- Vasodilation : It induces relaxation of vascular smooth muscle, leading to increased blood flow in microcirculation. This effect is critical in enhancing nutrient delivery to hair follicles, thereby promoting hair growth .

- Cholinergic Activity : The compound has structural similarities to acetylcholine, which allows it to exert cholinergic effects. This can lead to increased secretions and vasodilation but also poses risks for cholinergic crises upon overdose .

Vasodilatory Effects

Research indicates that this compound significantly increases blood flow in rat mesenteric arterioles when applied topically. The study demonstrated that topical administration resulted in arteriolar vasodilation without affecting systemic blood pressure . This localized increase in blood flow is beneficial for conditions requiring enhanced dermal perfusion, such as alopecia.

Hair Growth Promotion

This compound has been extensively studied for its efficacy in promoting hair growth. It is believed to convert the resting phase of the hair cycle into a growing phase, thereby increasing hair density and thickness in individuals suffering from hair loss conditions . A comparative study noted that pre-treatment with this compound enhanced the absorption of other hair growth agents like minoxidil nanoparticles, suggesting synergistic effects that could improve therapeutic outcomes .

Cholinergic Crisis Case Report

A notable case involved an 81-year-old woman who experienced a cholinergic crisis after ingesting a topical solution containing this compound. Symptoms included excessive salivation, sweating, and hypotension. Remarkably, her condition stabilized without the need for atropine or vasopressors after supportive care . This incident underscores the importance of caution when using this compound, particularly regarding dosage and potential systemic absorption.

Clinical Applications and Indications

| Indication | Mechanism | Evidence Level |

|---|---|---|

| Alopecia | Vasodilation; promotes hair follicle activity | Moderate |

| Seborrhea | Reduces scalp oiliness via cholinergic effects | Moderate |

| Vitiligo | Enhances local blood flow | Low |

Research Findings

Recent studies have focused on optimizing formulations containing this compound to enhance its efficacy:

- Combination Therapies : Studies indicate that combining this compound with other agents (like minoxidil) can significantly improve drug delivery and efficacy in promoting hair growth .

- Safety Profile : While generally considered safe when used topically, ingestion poses risks of toxicity due to its cholinergic properties. Medical professionals must be aware of these risks when prescribing or recommending this compound .

特性

IUPAC Name |

(4-methoxy-4-oxobutyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH/c1-9(2,3)7-5-6-8(10)11-4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMKWKZIJJNSLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14075-13-9 (Parent) | |

| Record name | Carpronium chloride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046924 | |

| Record name | Carpronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-33-6 | |

| Record name | Carpronium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpronium chloride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carpronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPRONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R01BKB74A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。